molecular formula C19H24N4O2S B2548612 5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008267-11-5

5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2548612
CAS RN: 1008267-11-5
M. Wt: 372.49
InChI Key: CXDQOYMOKGYSCU-UHFFFAOYSA-N
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Description

The compound "5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a family of heterocyclic compounds that have been the subject of various synthetic studies. These compounds, including triazoles and thiazoles, are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related triazole compounds often involves the use of various starting materials such as anilines, carbonic acids, and hydrazides. For instance, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, which could be a similar approach to synthesizing the compound . Additionally, the synthesis of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde, which shares a structural motif with the target compound, was achieved through a tandem of the Cornforth rearrangements . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR, MS, IR spectra, and X-ray crystallography. For example, the crystal structure of a 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazole was determined using X-ray crystallography, which could provide insights into the molecular structure of the target compound . The use of DFT calculations to determine the optimized molecular structure, as done for a triazoloquinazolinone derivative, could also be applied to understand the molecular conformation of the compound .

Chemical Reactions Analysis

The chemical reactivity of triazole and thiazole derivatives can be complex, involving various rearrangements and tautomerism. For instance, the Cornforth rearrangements played a crucial role in the synthesis of a thiadiazole derivative , and ring-chain tautomerism was observed in certain triazolotetrazepine derivatives . These reactions highlight the dynamic nature of these compounds and suggest that the target compound may also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their crystalline structure, solubility, and stability. The crystallographic data provided for a related benzothiazole compound, including unit cell parameters and space group, can give an indication of the solid-state properties that might be expected for the compound of interest . The vibrational properties, as studied through FT-IR spectroscopy for a triazoloquinazolinone derivative, are also relevant for understanding the physical properties of the target compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds similar to the specified chemical, has shown that certain derivatives possess good or moderate activities against tested microorganisms. This suggests potential applications in developing antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and Vibrational Analysis

Research on the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to the specified molecule demonstrated the use of quantum chemical calculations to understand its properties better. Such studies can be crucial for designing drugs with optimized pharmacokinetic properties (Medetalibeyoğlu et al., 2019).

Synthesis and Chemical Reactions

The synthesis of derivatives involving complex chemical reactions, such as the Cornforth rearrangements, highlights the chemical versatility and reactivity of such compounds, suggesting applications in synthetic organic chemistry and drug design (Glukhareva et al., 2001).

Development of Neurokinin-1 Receptor Antagonists

Another study reported the synthesis of a compound with high affinity as an orally active neurokinin-1 receptor antagonist. This indicates potential therapeutic applications in treating depression and preventing emesis (Harrison et al., 2001).

Synthesis of Antimicrobial Agents

The convenient synthesis of certain 1,2,4-triazolo derivatives bearing potential antimicrobial activity further underscores the pharmaceutical applications of these compounds in developing new antimicrobial agents (Taha, 2008).

properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-11-6-5-7-15(8-11)16(22-9-12(2)25-13(3)10-22)17-18(24)23-19(26-17)20-14(4)21-23/h5-8,12-13,16,24H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDQOYMOKGYSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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